ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate
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Overview
Description
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by a fused thiazole and azepine ring system, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of ethyl arylidene cyanoacetate with 5,5-dimethyl-1,3-cyclohexanedione in ethylene glycol at 80°C for 2-3 hours without any catalysts has been reported .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or azepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound shares a similar core structure but differs in the ring fusion pattern.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate: Another related compound with a different ring system and substitution pattern.
Uniqueness
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate is unique due to its specific ring fusion and the presence of both thiazole and azepine rings
Properties
Molecular Formula |
C10H15N3O2S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate |
InChI |
InChI=1S/C10H15N3O2S/c1-2-15-9(14)7-5-6-8(3-4-12-7)16-10(11)13-6/h7,12H,2-5H2,1H3,(H2,11,13) |
InChI Key |
DAZKBAKSLWKZJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(CCN1)SC(=N2)N |
Origin of Product |
United States |
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